molecular formula C7H16N2 B1371171 (2-Amino-1-cyclopropylethyl)dimethylamine CAS No. 1092301-70-6

(2-Amino-1-cyclopropylethyl)dimethylamine

Cat. No.: B1371171
CAS No.: 1092301-70-6
M. Wt: 128.22 g/mol
InChI Key: UEJWODNUYBQODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (2-Amino-1-cyclopropylethyl)dimethylamine typically involves the reaction of cyclopropylamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(2-Amino-1-cyclopropylethyl)dimethylamine undergoes various chemical reactions, including:

Scientific Research Applications

(2-Amino-1-cyclopropylethyl)dimethylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in inhibiting RNA Polymerase I transcription, which is crucial for understanding gene expression and regulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to abnormal RNA transcription.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Amino-1-cyclopropylethyl)dimethylamine involves its inhibition of RNA Polymerase I transcription. This inhibition disrupts the synthesis of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. By targeting RNA Polymerase I, the compound can effectively modulate gene expression and cellular functions.

Comparison with Similar Compounds

(2-Amino-1-cyclopropylethyl)dimethylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific inhibition of RNA Polymerase I, which distinguishes it from other compounds with similar structures but different biological activities.

Properties

IUPAC Name

1-cyclopropyl-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7(5-8)6-3-4-6/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJWODNUYBQODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092301-70-6
Record name (2-amino-1-cyclopropylethyl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-1-cyclopropylethyl)dimethylamine
Reactant of Route 2
(2-Amino-1-cyclopropylethyl)dimethylamine
Reactant of Route 3
Reactant of Route 3
(2-Amino-1-cyclopropylethyl)dimethylamine
Reactant of Route 4
(2-Amino-1-cyclopropylethyl)dimethylamine
Reactant of Route 5
(2-Amino-1-cyclopropylethyl)dimethylamine
Reactant of Route 6
(2-Amino-1-cyclopropylethyl)dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.